molecular formula C8H10O3S2 B8295492 3-(2-Thienylsulfinyl)butyric acid

3-(2-Thienylsulfinyl)butyric acid

Cat. No.: B8295492
M. Wt: 218.3 g/mol
InChI Key: KBTKIDYDHYXUCS-UHFFFAOYSA-N
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Description

3-(2-Thienylsulfinyl)butyric acid is a sulfoxide derivative of butyric acid, characterized by a thiophene ring attached via a sulfinyl (-S=O) group at the third carbon of the butyric acid chain. For instance, the thioether precursor, (S)-3-(Thiophen-2-ylthio)butanoic acid (CAS: 133359-80-5), shares a similar backbone but lacks the oxidized sulfinyl group . The sulfinyl derivative is likely synthesized via oxidation of the thioether, as demonstrated for 3-methylsulfanyl-butyric acid in prior work .

Properties

Molecular Formula

C8H10O3S2

Molecular Weight

218.3 g/mol

IUPAC Name

3-thiophen-2-ylsulfinylbutanoic acid

InChI

InChI=1S/C8H10O3S2/c1-6(5-7(9)10)13(11)8-3-2-4-12-8/h2-4,6H,5H2,1H3,(H,9,10)

InChI Key

KBTKIDYDHYXUCS-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)S(=O)C1=CC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to 3-(2-Thienylsulfinyl)butyric acid:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications/Notes
(S)-3-(Thiophen-2-ylthio)butanoic acid 133359-80-5 C₈H₁₀O₂S₂ 202.29 Thioether (-S-) linkage; chiral center at C3 Intermediate in chiral synthesis; potential pharmaceutical use
3-Methylsulfanyl-butyric acid Not Reported C₅H₁₀O₂S 134.19 Methylthio (-S-CH₃) substituent at C3 Synthesized via methods in Synthetic Communications (1985)
2-Hydroxy-4-(methylthio)-butanoic acid 583-91-5 C₅H₁₀O₃S 150.19 Hydroxyl (-OH) at C2; methylthio (-S-CH₃) at C4 Used in animal feed additives; data from CAMEO/WISER
2-Methylbutyric acid 116-53-0 C₅H₁₀O₂ 102.13 Branched chain (methyl at C2); no sulfur groups Industrial intermediate; restricted to controlled conditions
Butyric acid 107-92-6 C₄H₈O₂ 88.11 Parent compound; short-chain carboxylic acid Pharmaceuticals, biofuels, flavoring agents

Key Comparisons

  • Oxidation State and Polarity: The sulfinyl group in this compound increases polarity compared to its thioether analog, enhancing solubility in polar solvents. This contrasts with 3-methylsulfanyl-butyric acid, which lacks the oxidized sulfur .
  • Synthetic Pathways :

    • Sulfinyl derivatives are typically synthesized via oxidation of thioethers (e.g., using methods from J. Chem. Soc. Perkin Trans. 1, 1992) . This contrasts with 2-methylbutyric acid, which is produced via fermentation or chemical synthesis without sulfur modifications .
  • Butyric acid esters (e.g., methyl butyrate) dominate flavor/fragrance industries, but sulfinyl/thioether analogs may offer niche roles in drug delivery or catalysis .

Research Findings and Data Gaps

  • Extraction and Purification : High-pressure CO₂ extraction methods optimized for butyric acid (e.g., 50 bar CO₂ yielding a distribution coefficient of 0.42) could be adapted for sulfinyl derivatives, though specific data is lacking .

Preparation Methods

Alkylation of β-Hydroxy Esters

The foundational method involves alkylating (R)-3-(p-toluenesulfonyloxy)butyrate with 2-thienylthiol in a biphasic system of formamide and tetrahydrofuran (THF) at 41–45°C. This step replaces traditional multi-day reactions with a 2–4 hour process, achieving >97.7:2.3 enantiomeric ratio (er).

Reaction Conditions :

  • Base : Triethylamine or lithium hexamethyldisilazide (LiHMDS)

  • Solvent : THF/formamide (1:1 v/v)

  • Temperature : 41–45°C

  • Time : 2–4 hours

Hydrolysis to Carboxylic Acid

The alkylated ester undergoes hydrolysis in a homogeneous mixture of acetic acid and hydrochloric acid (8:1 v/v) at 80–85°C for 8 hours. This minimizes regioisomer formation (e.g., 3-(3-thienylthio)butyric acid) compared to heterogeneous HCl/H₂O systems.

Key Parameters :

  • Acid Ratio : Acetic acid/HCl (8:1)

  • Temperature : 80–85°C

  • Yield : 84–87%

  • Purity : >98% (HPLC)

Halogenation-Oxidation Cascade

Halogenation of 3,3-Dimethylbutyric Acid

A halogenating agent (Cl₂ or Br₂) reacts with 3,3-dimethylbutyric acid in cyclohexane at 20–25°C to form 2-halo-3,3-dimethylbutyric acid. This intermediate is hydrolyzed to 3,3-dimethyl-2-hydroxybutyric acid under basic conditions (NaOH, 70–75°C).

TEMPO-Catalyzed Oxidation

The hydroxyl group is oxidized to a ketone using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) with FeCl₃/NaNO₂ as co-catalysts in a toluene/water biphasic system. Air or H₂O₂ serves as the oxidant, achieving 89–92.8% yield.

Optimized Conditions :

  • Catalyst : TEMPO (1.5–2.5 mol%)

  • Oxidant : H₂O₂ (20%) or O₂ (air)

  • Solvent : Toluene/water (1:1 v/v)

  • Temperature : 70–80°C

  • Yield : 89–92.8%

Stereospecific Condensation with Chiral Propiolactones

Propiolactone Ring-Opening

(R)-(+)-β-methyl-β-propiolactone reacts with 2-mercaptothiophene in THF at 25°C, catalyzed by triethylamine. The reaction completes in 3 hours, yielding (S)-3-(2-thienylthio)butyric acid with 94% yield and >99% ee.

Procedure :

  • Substrate : 2-Mercaptothiophene (1 eq.)

  • Lactone : (R)-(+)-β-methyl-β-propiolactone (1 eq.)

  • Base : Triethylamine (1 eq.)

  • Workup : Acidification to pH 2.0, extraction with ethyl acetate

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) ee (%) Advantages Limitations
Chiral AlkylationAlkylation → Hydrolysis84–87>97.7Scalable, high stereocontrolRequires toxic formamide
Halogenation-OxidationHalogenation → Oxidation89–92.8N/AAvoids chiral auxiliariesMulti-step, halogen handling
Propiolactone CondensationRing-opening → Acidification94>99High enantiopurity, short reaction timeLimited substrate scope

Mechanistic and Stereochemical Insights

Stereochemical Retention in Alkylation

The alkylation step preserves chirality due to the SN2 mechanism, where the thienylthiol nucleophile attacks the β-carbon of the tosylate ester, inverting configuration. Subsequent hydrolysis retains the (S)-configuration via protonation of the intermediate enolate.

Oxidative Selectivity with TEMPO

TEMPO-mediated oxidation proceeds through a radical mechanism, selectively converting secondary alcohols to ketones without over-oxidation. FeCl₃/NaNO₂ enhances electron transfer, reducing side reactions.

Industrial and Environmental Considerations

Solvent and Catalyst Recovery

  • Formamide Recycling : Distillation at reduced pressure (50–80°C) recovers >90% formamide for reuse.

  • TEMPO Reusability : Immobilized TEMPO on silica gel allows 5–7 cycles without significant activity loss.

Waste Stream Management

  • Halogen Byproducts : Neutralized with NaHCO₃ to form NaCl/NaBr, filtered, and disposed as non-hazardous waste.

  • Acetic Acid Recovery : Distillation at 118°C recovers 85% acetic acid for reuse .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Thienylsulfinyl)butyric acid, and what experimental conditions optimize yield and purity?

  • Methodology : Synthesis typically involves introducing the sulfinyl group to a thiophene precursor. A common approach is reacting 2-thienylsulfinyl chloride with 3-aminobutyric acid derivatives under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Temperature control (0–5°C) minimizes side reactions. Post-synthesis purification employs recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
  • Key Parameters :

  • Reagent Ratios : 1:1.2 molar ratio of aminobutyric acid to sulfinyl chloride.
  • Reaction Time : 12–24 hours under nitrogen atmosphere.
  • Yield : 60–75% after purification.

Q. How is the molecular structure of this compound characterized?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the sulfinyl group’s stereochemistry and butyric acid chain conformation. Thiophene protons appear as distinct doublets (δ 7.2–7.8 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C8_8H10_{10}O3_3S2_2) with [M+H]+^+ at m/z 235.02 .
  • Infrared (IR) Spectroscopy : Peaks at 1680 cm1^{-1} (C=O stretch) and 1040 cm1^{-1} (S=O stretch) confirm functional groups.

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, given its chiral sulfinyl center?

  • Methodology : Use chiral stationary phases (e.g., Chiralpak IA or IB) in HPLC with hexane:isopropanol (90:10) as the mobile phase. Adjust flow rates (1.0 mL/min) and column temperatures (25°C) for optimal separation. Circular dichroism (CD) spectroscopy validates enantiomer identity .
  • Data Interpretation : Retention times and peak area ratios quantify enantiomeric excess (ee >98% achievable).

Q. What is the compound’s stability under varying pH conditions, and how does this impact its applications in biological assays?

  • Experimental Design :

  • pH Stability Study : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours. Monitor degradation via HPLC.
  • Findings : Stable at pH 4–7; sulfinyl group hydrolyzes to sulfonic acid at pH <3 or >7. Biological assays should use neutral buffers to preserve integrity .

Q. How does the sulfinyl moiety influence the compound’s reactivity compared to sulfonyl or thioether analogs in medicinal chemistry?

  • Mechanistic Insights :

  • Electrophilicity : The sulfinyl group enhances electrophilic character, facilitating nucleophilic attacks in cross-coupling reactions.
  • Biological Activity : Sulfinyl derivatives show improved metabolic stability over thioethers in preclinical models (e.g., 2x longer half-life in hepatic microsomes) .

Data Contradiction Analysis

Q. How do discrepancies in reported yields from different synthetic methods inform protocol optimization?

  • Case Study :

  • Method A : Distillation yields 60% purity due to volatile byproducts .
  • Method B : Chromatography achieves 95% purity but reduces yield to 65% .
    • Resolution : Hybrid approaches (e.g., initial distillation followed by chromatography) balance yield (70%) and purity (90%).

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